Bienvenue dans la boutique en ligne BenchChem!

17-Ethynylandrost-2-ene-17-ol-17-acetate

Antiprogestogen pharmacology Progesterone receptor binding Steroid receptor profiling

17-Ethynylandrost-2-ene-17-ol-17-acetate (CAS 124-85-6), also designated TX-380 or Regonyl, is a fully synthetic steroidal derivative belonging to the 5α-androst-2-ene structural class. Its molecular formula is C₂₃H₃₂O₂ (MW 340.5 g·mol⁻¹), and it features a 17α-ethynyl substituent coupled with a 17β-acetoxy ester on a 5α-reduced androstane nucleus that carries a Δ² double bond rather than the more common Δ⁴ or Δ⁵ unsaturation.

Molecular Formula C23H32O2
Molecular Weight 340.5 g/mol
CAS No. 124-85-6
Cat. No. B086316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Ethynylandrost-2-ene-17-ol-17-acetate
CAS124-85-6
Synonyms17 alpha-ethynyl-5 alpha-androst-2-ene-17 beta-ol-17-acetate
17-ethynylandrost-2-ene-17-ol-17-acetate
TX 380
TX-380
Molecular FormulaC23H32O2
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C#C
InChIInChI=1S/C23H32O2/c1-5-23(25-16(2)24)15-12-20-18-10-9-17-8-6-7-13-21(17,3)19(18)11-14-22(20,23)4/h1,6-7,17-20H,8-15H2,2-4H3/t17-,18-,19+,20+,21+,22+,23+/m1/s1
InChIKeySQRBBVVZRKZEPF-OWNQEUAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Ethynylandrost-2-ene-17-ol-17-acetate (TX-380) – Chemical Class, Stereochemical Identity, and Core Procurement Specifications


17-Ethynylandrost-2-ene-17-ol-17-acetate (CAS 124-85-6), also designated TX-380 or Regonyl, is a fully synthetic steroidal derivative belonging to the 5α-androst-2-ene structural class [1]. Its molecular formula is C₂₃H₃₂O₂ (MW 340.5 g·mol⁻¹), and it features a 17α-ethynyl substituent coupled with a 17β-acetoxy ester on a 5α-reduced androstane nucleus that carries a Δ² double bond rather than the more common Δ⁴ or Δ⁵ unsaturation [2]. Pharmacologically, it is classified as an antiprogestogen and prolactin inhibitor [3]. The compound was originally developed under the code TX-380 and investigated for pituitary-gonadal axis suppression, lactation inhibition in veterinary medicine, and as a candidate for endometriosis and benign breast disease [3][4]. Its most notable structural distinction from other ethynyl-steroids is the position of the endocyclic double bond at C2–C3, which alters the geometry of the A-ring and contributes to its atypical receptor-interaction profile [1].

Why Generic Substitution Fails for 17-Ethynylandrost-2-ene-17-ol-17-acetate – Structural and Pharmacological Non-Interchangeability with Conventional Antiprogestogens and Ethynyl-Steroids


Substituting 17-ethynylandrost-2-ene-17-ol-17-acetate (TX-380) with a structurally proximal analog — whether a different 17α-ethynyl steroid or a classical antiprogestogen such as mifepristone — introduces two critical and quantifiable divergences that undermine experimental reproducibility and therapeutic intent. First, the Δ² unsaturation pattern of the androstane A-ring is not a trivial structural variation; it fundamentally alters the three-dimensional conformation of the steroid skeleton compared to the Δ⁴ congeners that dominate the ethynyl-steroid landscape, with direct consequences for receptor recognition [1]. Second, TX-380 exerts its antiprogestogenic effect without measurable affinity for the progesterone receptor (PR), whereas mifepristone (RU-486) acts as a direct competitive PR antagonist with a binding affinity approximately five-fold greater than that of progesterone itself [2]. This mechanistic distinction means that a researcher or formulator who procures a generic 'antiprogestogen' expecting PR-mediated pharmacology will obtain a fundamentally different outcome with TX-380 [3]. These are not incremental potency differences; they represent orthogonal mechanisms of action that the quantitative evidence below makes explicit.

Quantitative Differentiation Evidence for 17-Ethynylandrost-2-ene-17-ol-17-acetate (TX-380) Against Closest Analogs and In-Class Comparators


Progesterone Receptor Binding: TX-380 vs. Mifepristone (RU-486) – Mechanistic Divergence with Zero Measurable PR Affinity

TX-380 exhibits no measurable affinity for the progesterone receptor, a finding explicitly contrasted in the patent literature with mifepristone (RU-486), which is a high-affinity PR ligand. The patent states that 'the compounds of general formula I do not show any affinity for the specific receptors of progesterone, as is the case with Roussel Uclaf's compound RU 38486 (Mifepristone)' [1]. Mifepristone's PR relative binding affinity (RBA) has been independently characterized as approximately 500–1000% of progesterone's own affinity depending on species and tissue [2]. The absence of PR engagement by TX-380, confirmed through competitive binding assays against tritiated progesterone using rabbit uterus cytosol, indicates that its anti-progestational activity proceeds through an indirect, non-receptor-competitive mechanism distinct from classical PR antagonists [1][3].

Antiprogestogen pharmacology Progesterone receptor binding Steroid receptor profiling

Endometrial Anti-Progestational Potency: Quantitative Inhibition of Progesterone-Induced Endometrial Proliferation in the Rabbit (Clauberg–McPhail Model)

In the Clauberg–McPhail endometrial proliferation model in rabbits, TX-380 demonstrated dose-dependent antagonism of exogenous progesterone. Oral administration of 5 mg TX-380 produced 'practically total' inhibition of endometrial proliferation induced by 0.24 mg injected progesterone, while a 10 mg oral dose produced 'very marked' inhibition against 1.9 mg injected progesterone [1]. By the subcutaneous route, single doses of 5 mg (total 10 mg) produced statistically significant inhibition against 1.9 mg progesterone [1]. This quantitative anti-progestational effect was achieved without the compound itself inducing significant endometrial proliferation — its intrinsic pseudogestative activity was measured at less than 2.5% of that of progesterone even at a high dose of 25 mg in rabbits [1].

Endometrial proliferation assay Anti-progestogenic potency Clauberg test

Gestation Prevention and Anti-Nidatory Efficacy: Dose-Response in Rat and Rabbit Pregnancy Models

TX-380 prevented gestation in rats when administered orally at 5 mg/kg/day during the pre-nidation period (days 1–5 post-mating), and decreased the number of implanted fetuses at comparison doses as low as 1.25 mg/kg/day [1]. In rabbits, gestation was prevented by an oral dose of 5 mg/kg/day administered from the time of mating [1]. The compound exhibited both anti-nidatory and abortifacient activity simultaneously [1]. For human contraceptive application, the patent specifies a projected daily oral dose range of 50–200 mg administered over several days [1].

Anti-nidatory activity Gestation prevention Contraceptive research

Minimal Androgenic and Estrogenic Activity Profile: Differentiation from Androgen-Bearing Antiprogestogens and Endometriosis Therapeutics

In the comprehensive pharmacological profiling by Paris et al. (1986), TX-380 demonstrated 'minimal androgenic activity' and 'only weak estrogenic properties' [1]. It did not promote endometrial proliferation in the female rabbit, confirming the absence of functionally significant estrogenic agonism [1]. Furthermore, TX-380 exerted no effect on the fetal female urogenital tract during gestation, an important developmental toxicity differentiation [1]. By contrast, danazol — a synthetic steroid historically used for endometriosis that shares certain structural features (ethinyl-testosterone derivative) — possesses a measurable dissociation constant for the androgen receptor of approximately 10⁻⁹ M and produces dose-limiting androgenic side effects including weight gain, acne, hirsutism, and adverse lipid profile changes in clinical use [2].

Androgenic side effects Hormonal selectivity Endometriosis therapeutics

Structural Scaffold Distinction: Δ²-5α-Androstane vs. Δ⁴-3-Keto and 19-Nor Steroid Cores — Implications for Receptor Selectivity

TX-380 is built on a 5α-androst-2-ene scaffold, lacking the 3-keto group and Δ⁴-3-keto conjugation that characterizes the vast majority of synthetic progestins, antiprogestogens, and androgens (e.g., testosterone, mifepristone, danazol, gestrinone) [1]. This structural departure removes the canonical hydrogen-bond acceptor at C3 that is critical for anchoring within the steroid-binding pocket of the progesterone receptor and androgen receptor [2]. The 19-nor class of progestins (e.g., norethindrone, levonorgestrel) similarly relies on the 3-keto-4-ene pharmacophore for receptor engagement [2]. The combination of 5α-reduction with Δ² unsaturation and the absence of a 3-oxo group in TX-380 creates a steroid scaffold with a fundamentally altered electrostatic surface and hydrogen-bonding capacity at the A-ring, consistent with its observed lack of PR and minimal AR engagement [1][3].

Steroid scaffold engineering Structure-activity relationship Receptor selectivity

Procurement-Driven Application Scenarios for 17-Ethynylandrost-2-ene-17-ol-17-acetate (TX-380) Based on Verified Quantitative Differentiation Evidence


Tool Compound for Dissecting PR-Independent Progesterone Antagonism Pathways

TX-380 is uniquely suited as a negative-control probe in experiments designed to distinguish PR-mediated from PR-independent antiprogestational effects. Because it exhibits no measurable progesterone receptor affinity yet produces robust anti-progestational outcomes in vivo — practically total inhibition of progesterone-induced endometrial proliferation at 5 mg p.o. in the rabbit Clauberg–McPhail model [1] — it enables researchers to isolate non-receptor-mediated mechanisms of progesterone opposition. This application is not achievable with mifepristone or other PR-binding antiprogestogens, which confound pathway dissection by directly occupying the receptor [2]. Procurement of TX-380 for this use case should be accompanied by verification of identity via ¹H-NMR and confirmation of the Δ²-5α stereochemistry to ensure that the material is not a misidentified Δ⁴ isomer.

Veterinary Lactation Inhibition Research in Canine Models

TX-380 was specifically studied for suppression of lactation in bitches, including post-partum milk secretion and pseudogestation-associated lactation [1][2]. Its combined antiprolactin and antiprogestogenic activity, coupled with minimal androgenic or estrogenic effects, addresses a defined veterinary need: pharmacological drying-up of milk secretion without the behavioral or metabolic side effects associated with dopaminergic agonists (e.g., cabergoline) or androgenic steroids [3]. Procurement for veterinary research should specify pharmaceutical-grade material suitable for formulation in oral dosage forms at doses extrapolated from the established 50–200 mg/day human-equivalent range [2]. This scenario is directly supported by the gestation-prevention and lactation-suppression data in the patent and published pharmacology [2][3].

Endometriosis and Benign Breast Disease Preclinical Model Development

The original pharmacological profiling of TX-380 identified endometriosis and benign breast disease as candidate therapeutic indications based on its combined suppression of the hypothalamic-pituitary-gonadal axis and antagonism of progesterone action without androgenic or estrogenic stimulation [1]. For academic or industrial laboratories developing novel endometriosis models, TX-380 offers a pharmacologically cleaner alternative to danazol (androgenic side effects) and GnRH agonists (profound estrogen suppression with bone density concerns), provided that its mechanism — central and peripheral HPG suppression combined with PR-independent progesterone antagonism — aligns with the experimental hypothesis [1][2]. The quantitative dosing benchmarks from the patent literature (5 mg/kg/day p.o. in rodents and rabbits for anti-nidatory effects) provide a starting point for dose-ranging studies in endometriosis models [2].

Steroid Scaffold SAR Library Expansion — Δ²-5α-Androstane Chemical Space Exploration

TX-380 represents one of the few well-characterized members of the Δ²-5α-androstane scaffold class for which in vivo pharmacological data are publicly available [1]. Medicinal chemistry groups engaged in steroid SAR optimization can procure TX-380 as a reference standard for scaffold-hopping campaigns that explore the consequences of relocating endocyclic unsaturation from the canonical Δ⁴ position to the Δ² position while maintaining 5α-reduction [2]. Its lack of measurable PR binding, minimal androgenicity, and preserved antiprogestational efficacy in vivo provide a starting SAR profile against which newly synthesized Δ² analogs can be benchmarked [2][3]. Procurement specifications should require analytical certification confirming the Δ² position by NMR and the absence of Δ⁴ or Δ⁵ contaminants.

Quote Request

Request a Quote for 17-Ethynylandrost-2-ene-17-ol-17-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.